2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid
Description
Properties
IUPAC Name |
2-[1-[2-(tert-butylamino)-2-oxoethyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)17-14(19)10-18-9-11(8-15(20)21)12-6-4-5-7-13(12)18/h4-7,9H,8,10H2,1-3H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFGZTDAGJUZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid typically involves the reaction of indole derivatives with tert-butyl isocyanate. The reaction conditions often include the use of organic solvents such as toluene and catalysts like tetrabutylammonium iodide . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for maximum efficiency and minimal waste. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Ni, and nucleophiles like NaOCH3. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in plant hormone regulation and growth.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. It is known to bind to receptors in plant cells, leading to the activation of signaling pathways that regulate growth and development. In medical research, it is studied for its potential to modulate biological pathways involved in disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
2-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)acetic Acid (CAS 128550-08-3)
- Structure : Features a tert-butoxycarbonyl (Boc) group at position 1 instead of the tert-butylcarbamoyl group.
- Properties : Molecular weight = 275.3 g/mol; solubility in organic solvents (e.g., THF, DMSO).
- Key Differences : The Boc group is a carbonate ester, offering hydrolytic instability under acidic conditions compared to the urea-linked tert-butylcarbamoyl group in the target compound. This affects reactivity and metabolic stability .
2-(6-Methyl-1H-indol-3-yl)acetic Acid (PK03902E-1)
- Structure : Lacks the tert-butylcarbamoyl group but includes a methyl substituent at position 6 of the indole.
- Properties: Molecular formula = C₁₁H₁₁NO₂ (189.21 g/mol); classified as non-hazardous for R&D use.
[3-(Thiophene-2-carbonyl)-1H-indol-1-yl]acetic Acid
- Structure : Substitutes the tert-butylcarbamoyl group with a thiophene-2-carbonyl moiety.
- However, the lack of a urea linkage reduces hydrogen-bonding capacity compared to the target compound .
Indomethacin ([1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic Acid)
- Structure : A clinically used NSAID with a 4-chlorobenzoyl group at position 1 and a methyl group at position 2.
- Key Differences : The 4-chlorobenzoyl group enhances COX-2 inhibition, while the tert-butylcarbamoyl group in the target compound may favor alternative targets due to its urea functionality and reduced steric bulk .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Key Compounds
*LogP values estimated using fragment-based methods.
Hydrogen-Bonding and Solubility
- The tert-butylcarbamoyl group in the target compound provides two hydrogen-bond acceptors (urea carbonyl and tert-butyl N-H), enhancing aqueous solubility compared to the Boc-protected analog .
- Indomethacin’s 4-chlorobenzoyl group lacks hydrogen-bond donors, contributing to higher LogP and membrane permeability but lower solubility .
Metabolic Stability
- The urea linkage in the target compound is less prone to hydrolysis than the Boc group, which cleaves under acidic conditions. This may improve in vivo stability .
Biological Activity
2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid (CAS Number: 1021141-89-8) is a derivative of indole-3-acetic acid, a crucial plant hormone involved in various physiological processes. This compound exhibits significant biological activities, including antibacterial properties, potential therapeutic applications in medicine, and roles in plant growth regulation.
The molecular formula of this compound is C16H20N2O3, with a molecular weight of 288.34 g/mol. The compound includes a tert-butylcarbamoyl group, which enhances its chemical reactivity and biological activity compared to other indole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | 2-[1-[2-(tert-butylamino)-2-oxoethyl]indol-3-yl]acetic acid |
| InChI Key | CKFGZTDAGJUZRH-UHFFFAOYSA-N |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. In plants, it binds to receptors that regulate growth and development through various signaling pathways. In medical research, it has been shown to modulate biological pathways involved in disease progression, particularly in bacterial infections.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. Research indicates that this compound exhibits significant inhibition against various bacterial strains, including Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 3.12 μg/mL, demonstrating potent antibacterial effects .
Case Study: Antibacterial Efficacy
A study investigated the efficacy of indole-3-acetic acid derivatives against Pseudomonas aeruginosa, focusing on biofilm formation and virulence factor production. The results showed substantial biofilm inhibition and bacterial cell detachment, confirming the compound's potential as an antibiofilm agent .
Cytotoxic Potential
Research has also explored the cytotoxic effects of indole-based compounds. In one study, several derivatives demonstrated significant cytotoxicity against cancer cell lines with varying degrees of effectiveness. The cytotoxic potential was assessed using the Brine Shrimp Lethality assay, where certain compounds exhibited LC50 values as low as 5.7 μg/mL .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other indole derivatives:
| Compound | Antibacterial Activity | Cytotoxicity | Unique Features |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | Moderate | Low | Primary plant hormone |
| 2-(1H-indol-3-yl)acetic acid | Low | Moderate | Simple structure |
| This compound | High | High | Enhanced activity due to tert-butyl group |
Q & A
Basic: What are the recommended synthetic routes for 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid?
Methodological Answer:
The synthesis typically involves indole functionalization and carbamate protection . A validated approach includes:
Indole Alkylation : React 1H-indole with tert-butyl isocyanate in the presence of a base (e.g., NaH) to introduce the carbamoylmethyl group at the N1 position.
Acetic Acid Sidechain Introduction : Use a Friedel-Crafts alkylation or palladium-catalyzed coupling to attach the acetic acid moiety at the C3 position of the indole ring.
Purification : Recrystallize from a DMF/acetic acid mixture to isolate the product .
Key Considerations : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and confirm structure by H NMR (expected signals: δ 1.4 ppm for tert-butyl, δ 3.6 ppm for methylene groups) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on GHS classifications of structurally similar indole derivatives:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation (H335 hazard) .
- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent degradation. Avoid contact with strong acids/bases due to reactive tert-butyl carbamate .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in NMR data during structural confirmation?
Methodological Answer:
Conflicts often arise from rotamers (due to tert-butyl group) or solvent effects . Strategies include:
Variable Temperature NMR : Perform at 25°C and 60°C to assess dynamic rotational barriers.
COSY/HSQC : Resolve overlapping signals (e.g., indole H2/H4 protons) via 2D NMR .
Deuterated Solvent Screening : Compare spectra in DMSO-d vs. CDCl to identify solvent-induced shifts .
Example : A 2020 study resolved tert-butyl splitting in CDCl but observed coalescence in DMSO-d due to hydrogen bonding .
Advanced: How can coupling efficiency be optimized in derivatization reactions?
Methodological Answer:
To enhance yields in reactions like amide bond formation or Suzuki-Miyaura coupling :
Catalyst Screening : Use Pd(PPh) (5 mol%) with KCO in THF/HO (3:1) for cross-coupling .
Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C for amidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
